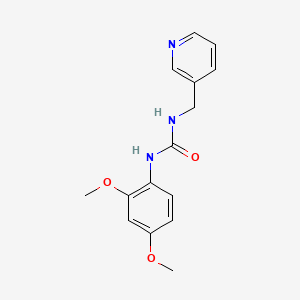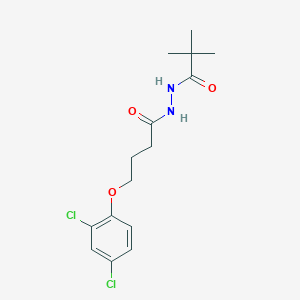
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide, also known as Propanil, is a herbicide commonly used in agriculture to control weeds in rice paddies, cotton, and other crops. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low cost. In
作用机制
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This leads to the production of reactive oxygen species, which ultimately results in the death of the plant. 4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide is selective in its action and only affects plants that are actively undergoing photosynthesis.
Biochemical and Physiological Effects
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide has been shown to have a number of biochemical and physiological effects on plants. It can affect the activity of enzymes involved in photosynthesis and respiration, alter the expression of genes involved in plant growth and development, and disrupt the balance of plant hormones. 4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide can also have toxic effects on non-target organisms, such as fish and amphibians, if it leaches into nearby water sources.
实验室实验的优点和局限性
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide has several advantages for use in lab experiments. It is cost-effective, easy to obtain, and has a well-understood mechanism of action. However, its use is limited by its toxicity to non-target organisms and its potential to contaminate water sources. Careful handling and disposal procedures are necessary to minimize the risk of environmental damage.
未来方向
There are several future directions for 4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide research. One area of interest is the development of safer and more environmentally friendly herbicides that can replace 4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide. Another area of research is the study of the effects of 4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide on soil microorganisms and its potential impact on soil health. Additionally, further research is needed to understand the long-term effects of 4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide exposure on non-target organisms and the environment.
合成方法
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with 2,2-dimethylpropanoic acid to form an ester intermediate. The ester is then reacted with butanohydrazide to form 4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide. The synthesis method is relatively straightforward and can be carried out on a large scale, making it cost-effective for commercial production.
科学研究应用
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective against a wide range of weeds, including grasses and broadleaf weeds. 4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide is also used as a tool to study plant metabolism and growth. Its use in research has led to a better understanding of the biochemical pathways involved in plant growth and development.
属性
IUPAC Name |
N'-[4-(2,4-dichlorophenoxy)butanoyl]-2,2-dimethylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-15(2,3)14(21)19-18-13(20)5-4-8-22-12-7-6-10(16)9-11(12)17/h6-7,9H,4-5,8H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGUYHSYHXJXGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![pentyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4943886.png)
![1-(2-methoxyethyl)-3-(2-phenylethyl)-8-(8-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4943898.png)
![1,2-dichloro-4-[(2,4-dinitrophenyl)sulfonyl]benzene](/img/structure/B4943903.png)
![methyl 4-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B4943910.png)
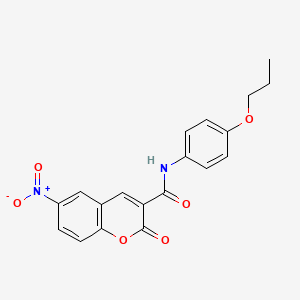
![ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4943926.png)
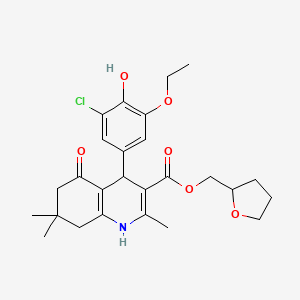

![N~1~-(4-bromophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4943969.png)
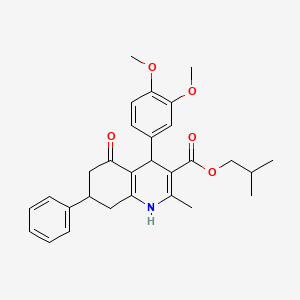
![ethyl 4-(2-chlorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4943986.png)
![3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4943993.png)

